Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate
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Overview
Description
Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of a difluoromethyl group and a hydroxyphenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-hydroxybenzophenone.
Reduction: Formation of 2,2-difluoro-2-(4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Methyl 2-(2,4-dihydroxyphenyl)acetate
Uniqueness
Methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate is unique due to the presence of both a difluoromethyl group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H8F2O3/c1-14-8(13)9(10,11)6-2-4-7(12)5-3-6/h2-5,12H,1H3 |
InChI Key |
QCKFOQGZSMPWON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)(F)F |
Origin of Product |
United States |
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